molecular formula C17H11ClFN5OS B2363295 2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903041-41-7

2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2363295
CAS RN: 1903041-41-7
M. Wt: 387.82
InChI Key: MGOOLFHTSYERFA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzamide, a triazole, a pyridazine, and a thiophene. These groups are common in many pharmaceuticals and could potentially exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms.

Scientific Research Applications

Antiproliferative Activity

  • A study by Ilić et al. (2011) synthesized derivatives of [1,2,4]triazolo[4,3-b]pyridazin and found that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer treatment (Ilić et al., 2011).

Structural and Spectroscopic Analysis

  • Sallam et al. (2021) conducted structural analysis, DFT calculations, and Hirshfeld surface studies on similar compounds. This research provides insights into the molecular structure and interactions of these compounds, which is crucial for understanding their potential applications (Sallam et al., 2021).

Anticancer and Anti-HIV Activity

  • Brzozowski (1998) reported moderate to high anti-HIV activity and moderate anticancer activity in a series of related compounds. These findings open up avenues for exploring these compounds as potential therapeutic agents in the treatment of HIV and cancer (Brzozowski, 1998).

Anti-Tumor and Anti-Inflammatory Activity

  • Another study by Sallam et al. (2021) highlighted the biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. This research suggests the potential of these compounds in the development of new therapeutic drugs (Sallam et al., 2021).

Synthesis of Derivatives for Pharmacological Applications

  • Research conducted by Kelley et al. (1995) on the synthesis of substituted triazolo[4,3-a]pyrazines demonstrated potent anticonvulsant activity, indicating the potential use of these compounds in neuropharmacology (Kelley et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole-containing compounds are known to bind to a variety of enzymes and receptors, exhibiting versatile biological activities .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5OS/c18-11-2-1-3-12(19)16(11)17(25)20-8-15-22-21-14-5-4-13(23-24(14)15)10-6-7-26-9-10/h1-7,9H,8H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOOLFHTSYERFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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